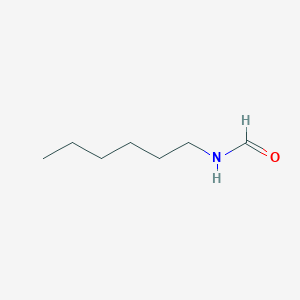
1-(1-Phenylethyl)-1H-1,2,4-triazole-3-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(1-Phenylethyl)-1H-1,2,4-triazole-3-carbonitrile is a chemical compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This particular compound is characterized by the presence of a phenylethyl group attached to the triazole ring, along with a carbonitrile group
Méthodes De Préparation
The synthesis of 1-(1-Phenylethyl)-1H-1,2,4-triazole-3-carbonitrile can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction of 1-phenylethylamine with a suitable nitrile compound in the presence of a catalyst can lead to the formation of the desired triazole derivative. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of specific catalysts, to achieve high yields and purity of the compound.
Analyse Des Réactions Chimiques
1-(1-Phenylethyl)-1H-1,2,4-triazole-3-carbonitrile can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reaction conditions and the nature of the reagents used. For example, oxidation of the phenylethyl group can lead to the formation of corresponding ketones or carboxylic acids.
Applications De Recherche Scientifique
This compound has found applications in several scientific research areas. In medicinal chemistry, triazole derivatives are known for their antimicrobial, antifungal, and anticancer properties. 1-(1-Phenylethyl)-1H-1,2,4-triazole-3-carbonitrile has been studied for its potential as a therapeutic agent in the treatment of various diseases. In biology, it can be used as a probe to study enzyme activities and protein interactions. In the field of materials science, triazole derivatives are used in the development of advanced materials with specific properties, such as corrosion inhibitors and polymer additives.
Mécanisme D'action
The mechanism of action of 1-(1-Phenylethyl)-1H-1,2,4-triazole-3-carbonitrile involves its interaction with specific molecular targets and pathways. In medicinal applications, it may act by inhibiting the activity of certain enzymes or receptors involved in disease processes. The triazole ring can interact with biological macromolecules through hydrogen bonding, π-π interactions, and other non-covalent interactions, leading to the modulation of their activity. The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
1-(1-Phenylethyl)-1H-1,2,4-triazole-3-carbonitrile can be compared with other triazole derivatives, such as 1-phenylethylamine and its substituted analogs These compounds share similar structural features but may differ in their biological activities and applications For example, 1-phenylethylamine is known for its use as a chiral auxiliary in asymmetric synthesis, while this compound may have unique properties due to the presence of the triazole ring and carbonitrile group
Propriétés
Formule moléculaire |
C11H10N4 |
|---|---|
Poids moléculaire |
198.22 g/mol |
Nom IUPAC |
1-(1-phenylethyl)-1,2,4-triazole-3-carbonitrile |
InChI |
InChI=1S/C11H10N4/c1-9(10-5-3-2-4-6-10)15-8-13-11(7-12)14-15/h2-6,8-9H,1H3 |
Clé InChI |
OIXSEPFEVMSINV-UHFFFAOYSA-N |
SMILES canonique |
CC(C1=CC=CC=C1)N2C=NC(=N2)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


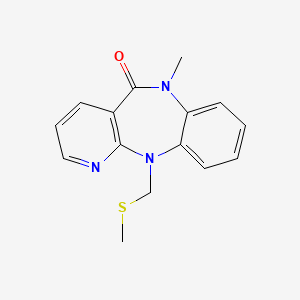
![5-isopropyl-3-methyl-8-[(E)-phenethyliminomethyl]-2-[1,6,7-trihydroxy-5-isopropyl-3-methyl-8-[(E)-phenethyliminomethyl]-2-naphthyl]naphthalene-1,6,7-triol](/img/structure/B12813170.png)
![2-Methoxy-7-methyl-4h-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12813204.png)

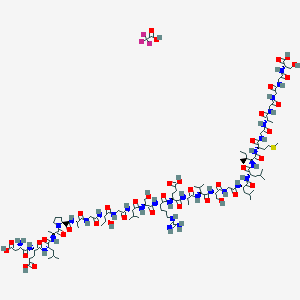
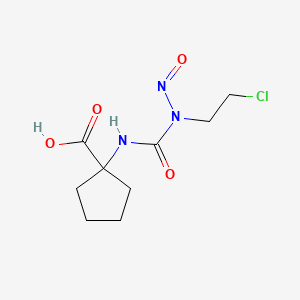
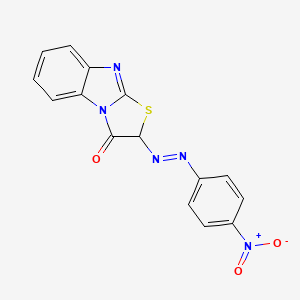





![Indolizino[6,5,4,3-ija]quinoline](/img/structure/B12813254.png)
